2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiadiazole intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and condensation reactions. Common reagents used in these reactions include ethyl acetate, methanesulfonic acid, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-METHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- **2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H17N5O3S2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H17N5O3S2/c1-4-7-9(20)15-12(16-10(7)21)22-5-8(19)14-13-18-17-11(23-13)6(2)3/h6H,4-5H2,1-3H3,(H,14,18,19)(H2,15,16,20,21) |
InChI Key |
QNIFNHJSCOLKQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NN=C(S2)C(C)C)O |
Origin of Product |
United States |
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